molecular formula C23H25NO2 B1683992 Mahanine CAS No. 28360-49-8

Mahanine

Cat. No.: B1683992
CAS No.: 28360-49-8
M. Wt: 347.4 g/mol
InChI Key: DWMBXHWBPZZCTN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Mahanine, a carbazole alkaloid isolated from the Indian medicinal plant Murraya koenigii, has been shown to target multiple cellular components. It interacts with several oncogenic markers such as KRAS, MET, AKT, mTOR, and cMYC . These proteins play crucial roles in cell proliferation, survival, and differentiation, making them key targets in cancer therapy .

Mode of Action

This compound exhibits its anticancer activity through a multi-faceted approach. It impedes the function of oncogenic markers in a dose-dependent manner . This disruption leads to a decrease in cell proliferation and survival, thereby inhibiting the growth of cancer cells . Furthermore, this compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .

Biochemical Pathways

This compound affects several biochemical pathways. It induces ROS, leading to oxidative stress and apoptosis in cancer cells . Additionally, it modulates the STAT pathway, which is involved in immune response regulation . This compound also affects the sialylation process and Ca2±signaling, driving pancreatic adenocarcinoma cells into endoplasmic reticular stress-mediated apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats. It was found that this compound has a bioavailability of 31% when administered orally . This suggests that this compound can be effectively absorbed and utilized by the body, making it a potential candidate for oral administration in therapeutic applications .

Result of Action

This compound has demonstrated significant anticancer activity in various studies. It has been shown to inhibit the growth of drug-sensitive and drug-resistant lung cancer cells . In addition, it significantly reduced the mammary tumor burden in a rat model . Furthermore, it exhibited almost complete reduction of parasite burden in an acute murine model .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its biological activity remains unchanged at a wide range of pH (1-10) for up to 3 hours, indicating a safe oral route of administration . .

Biochemical Analysis

Biochemical Properties

Mahanine interacts with various enzymes, proteins, and other biomolecules, contributing to its biochemical properties. It is known to produce potent biological activities, including antioxidant properties . The carbazole alkaloids in Murraya koenigii, including this compound, have been reported to exhibit remarkable antioxidant properties .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been reported to inhibit the growth of altered subtypes of breast cancer cells in vitro . In the context of Leishmania donovani, this compound-treated promastigotes underwent apoptosis through phosphatidylserine externalization, DNA fragmentation, and cell cycle arrest . It also exhibited anti-amastigote activity by nitric oxide (NO)/ROS generation along with suppression of uncoupling protein 2 and Th1-biased cytokines response through modulating STAT pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been reported to induce apoptosis in Leishmania donovani promastigotes through an early induction of reactive oxygen species (ROS), suggesting that the this compound-induced apoptosis was mediated by oxidative stress . Furthermore, this compound treatment induces the degradation of DNMT1 and DNMT3B via the ubiquitin-proteasome pathway .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound-treated Leishmania donovani promastigotes showed an early induction of ROS within 20 minutes, which increased after one hour .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Oral administration of this compound in an acute murine model exhibited almost complete reduction of parasite burden, upregulation of NO/iNOS/ROS/IL-12, and T cell proliferation .

Subcellular Localization

It has been reported that this compound modulates the cellular localization and protein levels of DNMT1 and DNMT3B .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mahanine can be synthesized through various methods. One common approach involves the extraction of the compound from the leaves of Murraya koenigii using hydroalcoholic extraction and fractionation with ethyl acetate. The compound is then purified using preparative ultra-performance liquid chromatography (UPLC) and its identity confirmed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of a this compound-enriched fraction (MEF) from Murraya koenigii. The optimized method for MEF preparation ensures the highest yield of this compound with excellent in vitro antiproliferative activity against cancer cells. The MEF is stable up to 40°C for at least three months and retains its biological activity across a wide pH range .

Chemical Reactions Analysis

Types of Reactions

Mahanine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with reactive oxygen species (ROS), which plays a crucial role in its mechanism of action .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nitric oxide (NO), hydrogen peroxide (H2O2), and various antioxidants. These reactions often occur under physiological conditions, such as those found within cellular environments .

Major Products Formed

The major products formed from reactions involving this compound include oxidized derivatives and various metabolites that contribute to its biological activities. For example, this compound-induced ROS generation leads to DNA damage and cell cycle arrest in cancer cells .

Properties

IUPAC Name

3,5-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazol-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-14(2)6-5-10-23(4)11-9-18-21-19(12-15(3)22(18)26-23)17-8-7-16(25)13-20(17)24-21/h6-9,11-13,24-25H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMBXHWBPZZCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=C2C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-Mahanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038837
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

28360-49-8
Record name (R)-Mahanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038837
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

98 - 100 °C
Record name (R)-Mahanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038837
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of mahanine in prostate cancer cells?

A1: this compound disrupts androgen receptor (AR) signaling, a critical pathway in prostate cancer development, including castration-resistant prostate cancer (CRPC) [, ]. It inhibits both ligand-dependent and -independent AR transactivation, leading to a decline in AR target gene expression [].

Q2: How does this compound affect androgen receptor (AR) levels?

A2: this compound induces the export of AR from the nucleus to the cytoplasm, leading to its accumulation in the cytoplasm and subsequent proteasomal degradation [, ]. This decrease in AR levels occurs post-translationally, without affecting AR gene expression [].

Q3: Does this compound affect any specific AR phosphorylation sites?

A3: Yes, this compound diminishes ligand-induced AR phosphorylation at Ser-81, a site associated with prostate cancer cell growth and AR transactivity [].

Q4: What is the role of CDK1 in this compound's mechanism of action?

A4: this compound inactivates the mitotic kinase CDK1, which in turn, leads to the decline in AR phosphorylation at Ser-81 [].

Q5: How does this compound affect glioblastoma multiforme (GBM)?

A5: this compound acts as a mitochondrial complex-III inhibitor, inducing G0/G1 phase arrest in GBM cells []. This arrest is mediated by reactive oxygen species (ROS) accumulation, leading to DNA damage response (DDR) and subsequent activation of Chk1/Chk2 [].

Q6: What is the role of ROS in this compound's impact on pancreatic cancer?

A6: this compound induces early ROS accumulation, causing thiol oxidation, aggregation, and dysfunction of Hsp90 in pancreatic cancer cells []. This disruption of Hsp90 chaperone activity further leads to apoptosis [].

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C22H25NO and its molecular weight is 323.44 g/mol. These details can be derived from its chemical structure.

Q8: What spectroscopic data is available to characterize this compound?

A8: this compound has been characterized using various spectroscopic techniques including IR, NMR (1D and 2D), and Mass Spectrometry [, , , , ]. These techniques provide detailed information about its structure and functional groups.

Q9: Which functional groups of this compound are crucial for its cytotoxic activity?

A9: Studies involving chemically modified this compound derivatives have identified the C-7 hydroxyl group (-OH) and the -NH group as essential for its cytotoxic activity [].

Q10: How does the presence of the C-7 hydroxyl group influence this compound's activity?

A10: this compound exhibits enhanced apoptosis compared to its dehydroxy derivative, indicating a significant contribution of the C-7 -OH group to its activity [].

Q11: What is the role of the 9-NH group in this compound's activity?

A11: Methylation of the 9-NH group reduces this compound's apoptotic activity, suggesting its role in the compound's overall efficacy [].

Q12: What is known about the stability of this compound-enriched fraction (MEF)?

A12: MEF prepared from Murraya koenigii leaves remains stable at temperatures up to 40°C for at least 3 months []. Its biological activity is retained across a wide pH range (1-10) for approximately 3 hours, suggesting its suitability for oral administration [].

Q13: How does the bioavailability of this compound change when administered as MEF compared to pure this compound?

A13: Studies in rats have shown a 31% higher bioavailability of this compound when administered as MEF compared to pure this compound [].

Q14: What types of cancer cells have shown sensitivity to this compound in vitro?

A14: this compound has exhibited antiproliferative and apoptotic effects against a range of cancer cell lines in vitro, including lung, breast, prostate, ovarian, and pancreatic cancer cells [, , , , , ].

Q15: What is the efficacy of this compound in vivo?

A15: this compound and MEF have demonstrated promising anticancer effects in various in vivo models, including lung, ovarian, and pancreatic cancer xenograft models [, , ]. In these models, this compound effectively reduced tumor growth and improved survival rates.

Q16: What is the effect of this compound on wound healing?

A16: Topical application of this compound, particularly mahanimbicine, and M. koenigii extract, has shown to accelerate wound healing in rat models []. Enhanced collagen deposition, fibroblast formation, and reduced inflammation were observed in treated wounds.

Q17: What is the effect of geographical and seasonal variations on this compound content in Murraya koenigii?

A17: Studies have shown that the concentration of this compound and other carbazole alkaloids in Murraya koenigii varies depending on geographical location and season of harvest [, ]. This variation directly influences the in vitro and in vivo efficacy of MEF.

Q18: What analytical techniques are used for the quantification of this compound?

A18: High-performance liquid chromatography (HPLC) coupled with various detectors like DAD and MS/MS is widely employed for the quantification of this compound in plant material and formulations [, ].

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